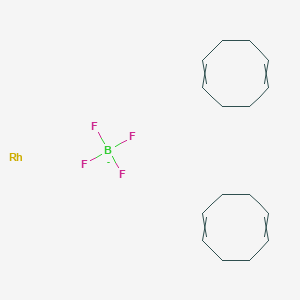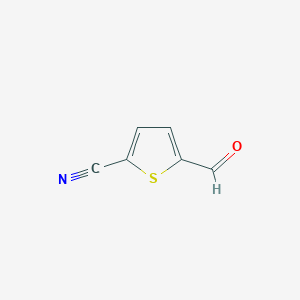
5-Formylthiophene-2-carbonitrile
概述
描述
Synthesis Analysis
The synthesis of thiophene derivatives often employs methodologies like the Gewald synthesis, where functional chemical reactions are utilized based on the reactivity of substituents attached to the thiophene nucleus towards various nucleophiles. This process allows for the generation of novel targets with potential biological activities, as illustrated by Khalifa and Algothami (2020) who synthesized 2-aminothiophene derivatives using Gewald methodology, revealing their antitumor properties against human tumor cell lines (Khalifa & Algothami, 2020).
科学研究应用
Corrosion Inhibition : Bithiophene carbonitrile derivatives, closely related to 5-Formylthiophene-2-carbonitrile, have been studied for their inhibitive effects on carbon steel corrosion in acidic solutions. Their adsorption on carbon steel surfaces follows the Langmuir isotherm, and they act as mixed-type inhibitors (Bedair et al., 2018).
Dye Synthesis : Azo dyes derived from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile have been synthesized and studied for solvatochromism, a property useful in materials and dye industries (Geng et al., 2015).
Antitumor Agents : Compounds derived from thiophene carbonitrile structures, including 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, have shown potential as antitumor agents against certain human tumor cell lines (Khalifa & Algothami, 2020).
Synthetic Chemistry : The chemical transformations of thiophene carbonitrile derivatives, including those related to 5-Formylthiophene-2-carbonitrile, have been explored for the synthesis of various heterocyclic compounds (Abdelrazek & Ead, 1988).
Optical Studies : Studies have focused on the structural and optical properties of thiophene carbonitrile derivatives, which are significant for applications in electronics and photonics (Zeyada et al., 2016).
Photovoltaic Cells : The effect of carbonitrile groups on polythiophene derivatives has been studied for their performance in photovoltaic cells, indicating potential applications in renewable energy technologies (Berson et al., 2010).
安全和危害
属性
IUPAC Name |
5-formylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFYWVUYHMYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483944 | |
| Record name | 5-formylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylthiophene-2-carbonitrile | |
CAS RN |
21512-16-3 | |
| Record name | 5-formylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

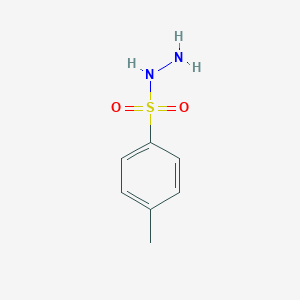
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
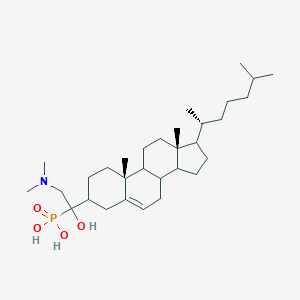
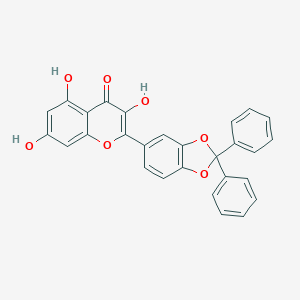

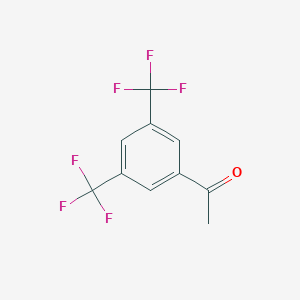

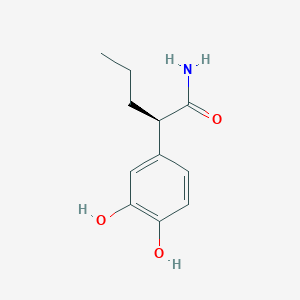
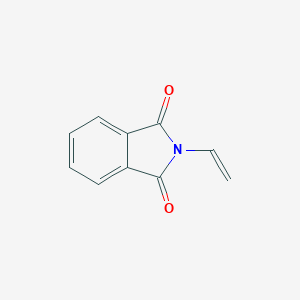

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
